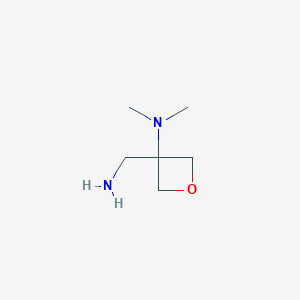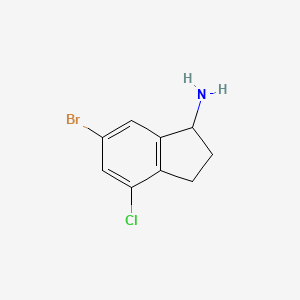
6-Bromo-4-chloro-2,3-dihydro-1H-inden-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-4-chloro-2,3-dihydro-1H-indene is a chemical compound with the CAS Number: 1781866-93-0 . It has a molecular weight of 231.52 . The compound is stored at room temperature and is in liquid form .
Molecular Structure Analysis
The IUPAC name of the compound is 6-bromo-4-chloro-2,3-dihydro-1H-indene . The InChI code is 1S/C9H8BrCl/c10-7-4-6-2-1-3-8(6)9(11)5-7/h4-5H,1-3H2 .作用機序
6-Bromo-4-chloro-2,3-dihydro-1H-inden-1-amine is a versatile compound that can be used in a variety of ways. Its mechanism of action depends on the application. In drug development, this compound can be used as a substrate for various enzymes, such as cytochrome P450, which are involved in drug metabolism. In materials science, this compound can be used as a cross-linking agent to form polymers. In the synthesis of dyes and pigments, this compound can be used as a catalyst to form the desired product.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. Studies have shown that this compound has a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer activities. It has also been shown to be a potent inhibitor of cytochrome P450 enzymes, which are involved in drug metabolism. In addition, this compound has been shown to have antioxidant and neuroprotective effects.
実験室実験の利点と制限
6-Bromo-4-chloro-2,3-dihydro-1H-inden-1-amine is a versatile compound that has a wide range of applications in the scientific research field. Its advantages include its availability, low cost, and ease of synthesis. Its disadvantages include its instability, which can make it difficult to store and handle. In addition, this compound can be toxic in large doses, and should be handled with caution in laboratory experiments.
将来の方向性
6-Bromo-4-chloro-2,3-dihydro-1H-inden-1-amine has a wide range of applications in scientific research, and there are many potential directions for future research. Some potential future directions include further research into its biochemical and physiological effects, development of new synthesis methods, and exploration of its potential use in drug development and materials science. In addition, further research into its stability and toxicity could lead to new ways of using this compound in laboratory experiments.
合成法
6-Bromo-4-chloro-2,3-dihydro-1H-inden-1-amine can be synthesized from a variety of starting materials, including anilines, bromoacetanilide, and chloroacetanilide. The most common method is an amination reaction, which involves the reaction of an aniline with either bromoacetanilide or chloroacetanilide. This reaction produces this compound as the primary product. Other methods of synthesis include a nucleophilic substitution reaction and a radical cyclization reaction.
科学的研究の応用
6-Bromo-4-chloro-2,3-dihydro-1H-inden-1-amine has a wide range of applications in scientific research, including drug development and materials science. This compound is used in the synthesis of various drug compounds, such as anti-cancer agents and antiviral agents. It is also used in the synthesis of polymers, such as polyurethanes, polyamides, and polycarbonates. In addition, this compound is used in the synthesis of organic dyes and pigments, which are used in the textile and printing industries.
Safety and Hazards
特性
IUPAC Name |
6-bromo-4-chloro-2,3-dihydro-1H-inden-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClN/c10-5-3-7-6(8(11)4-5)1-2-9(7)12/h3-4,9H,1-2,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNCZPAIGYTYUTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=C(C=C2Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


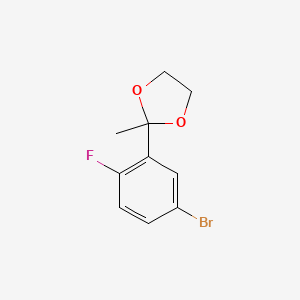

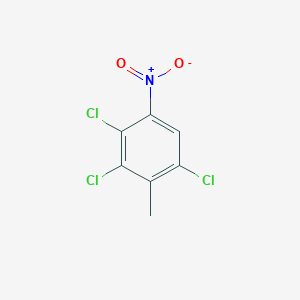
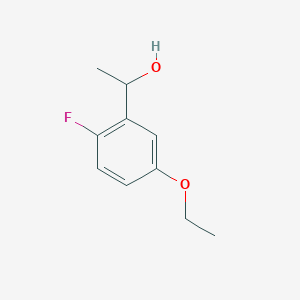
![1,4-Diaza-spiro[5.5]undecan-3-one](/img/structure/B6358695.png)
![2-Bromo-3H-imidazo[4,5-c]pyridine](/img/structure/B6358697.png)
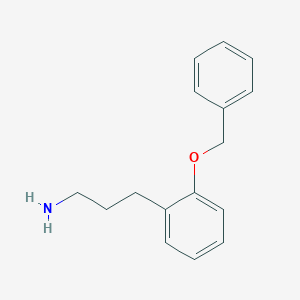
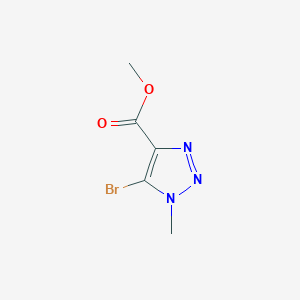
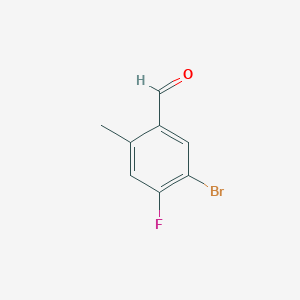

![6-Bromo-2-chloro-thieno[2,3-d]pyrimidine](/img/structure/B6358734.png)

